molecular formula C15H28O3 B14304216 11-Hydroxyundecyl 2-methylprop-2-enoate CAS No. 118915-07-4

11-Hydroxyundecyl 2-methylprop-2-enoate

Cat. No.: B14304216
CAS No.: 118915-07-4
M. Wt: 256.38 g/mol
InChI Key: BNEHVIPZGXTFLT-UHFFFAOYSA-N
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Description

11-Hydroxyundecyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 11-hydroxyundecyl ester . This compound is characterized by the presence of a hydroxyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyundecyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylpropenoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyundecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Hydroxyundecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 11-Hydroxyundecyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Hydroxyundecyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

118915-07-4

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

11-hydroxyundecyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H28O3/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h16H,1,3-13H2,2H3

InChI Key

BNEHVIPZGXTFLT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCO

Origin of Product

United States

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